Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate
Overview
Description
Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a bromobenzamido group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate typically involves a multi-step process. One common method starts with the bromination of 2-aminobenzoic acid to obtain 2-bromobenzoic acid. This is followed by the formation of the amide bond with 2-aminopyridine-3-carboxylate under appropriate reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyridine carboxylates.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of 2-(2-bromobenzamido)pyridine-3-carboxylic acid.
Scientific Research Applications
Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigating its potential as a drug candidate or a pharmacophore in drug design.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chlorobenzamido)pyridine-3-carboxylate
- Ethyl 2-(2-fluorobenzamido)pyridine-3-carboxylate
- Ethyl 2-(2-iodobenzamido)pyridine-3-carboxylate
Uniqueness
Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)amino]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-2-21-15(20)11-7-5-9-17-13(11)18-14(19)10-6-3-4-8-12(10)16/h3-9H,2H2,1H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFCFTIJTIVNNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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